FKBP12 PROTAC dTAG-13

Vue d'ensemble

Description

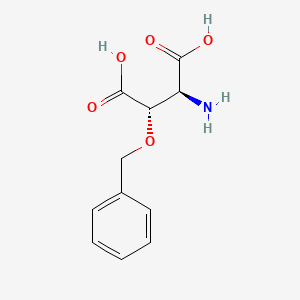

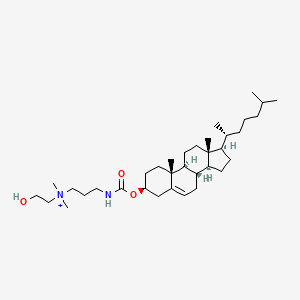

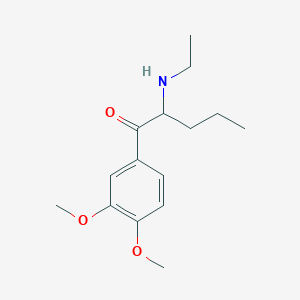

dTAG-13 is a heterobifunctional degrader compound designed to target and degrade specific proteins within cells. It is composed of a ligand selective for the FKBP12 F36V mutant protein, a linker, and a cereblon-binding ligand. This compound is part of the dTAG system, which is used for the targeted degradation of proteins of interest, particularly in research settings.

Applications De Recherche Scientifique

dTAG-13 has a wide range of applications in scientific research, including:

Mécanisme D'action

dTAG-13 exerts its effects by forming a ternary complex with the FKBP12 F36V mutant protein and the E3 ubiquitin ligase cereblon. This complex facilitates the polyubiquitination of the target protein, marking it for degradation by the proteasome. The selective binding to the FKBP12 F36V mutant protein ensures that only the target protein is degraded, minimizing off-target effects .

Safety and Hazards

Orientations Futures

Targeted protein degradation (TPD) is an innovative pharmacological modality to directly alter protein abundance with promising clinical potential in cancer, even for undruggable proteins . The potential of these approaches to overcome major issues connected to targeted therapies in sarcomas, including drug resistance, target specificity, and undruggable targets, is being explored .

Analyse Biochimique

Biochemical Properties

The dTAG-13 compound interacts with the FKBP12 (F36V) mutant-specific ligand and the E3 ubiquitin ligase cereblon (CRBN), forming a ternary complex . This interaction leads to the ubiquitination and subsequent degradation of the target protein . The compound has been shown to potently degrade FKBP12F36V-MELK (sg3R) in MDA-MB-468 cells .

Cellular Effects

In cellular contexts, dTAG-13 has been shown to lead to rapid and potent degradation of BRD4-FKBP12 F36V, with no effect on endogenous wild type FKBP12, BRD2, or BRD3 levels . The dTAG system has also been applied to protein chimeras of FKBP12 F36V fused with EZH2, HDAC1, KRAS, MYC, and PLK1 .

Molecular Mechanism

The molecular mechanism of dTAG-13 involves the formation of a ternary complex between the fusion protein and E3 ligase, leading to polyubiquitination and degradation of the target protein . This process allows for the immediate and selective control of single protein abundance .

Temporal Effects in Laboratory Settings

In laboratory settings, dTAG-13 has been shown to induce rapid, reversible, and selective degradation of FKBP12 F36V fusion proteins . The degradation of FKBP12F36V-MELK (sg3R) in MDA-MB-468 cells was observed at 100 nM for 4 hours .

Dosage Effects in Animal Models

In animal models, the efficacy of dTAG-13 to degrade overexpressed dTAG–KRAS–G12V was shown in mice . This establishes the dTAG system as an effective tool for inducing potent degradation in living organisms .

Metabolic Pathways

The dTAG-13 compound is involved in the ubiquitin-proteasome pathway . It forms a ternary complex with the fusion protein and E3 ligase, leading to polyubiquitination and degradation of the target protein .

Subcellular Localization

The effectiveness of dTAG-13-induced degradation has been observed in different subcellular compartments, suggesting that the subcellular context of the protein of interest can influence the efficacy of dTAG-13-mediated protein degradation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of dTAG-13 involves multiple steps, starting with the preparation of the individual components: the FKBP12 F36V ligand, the linker, and the cereblon-binding ligand. These components are then chemically linked to form the final compound. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with the reactions being carried out under controlled temperatures and pH conditions to ensure the stability and purity of the final product .

Industrial Production Methods

While dTAG-13 is primarily used in research settings and is not yet commercially available on a large scale, its production can be scaled up using standard organic synthesis techniques. This involves the use of automated synthesis equipment and purification methods such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

dTAG-13 undergoes several types of chemical reactions, including:

Degradation Reactions: dTAG-13 induces the degradation of target proteins by forming a ternary complex with the target protein and the E3 ubiquitin ligase cereblon, leading to polyubiquitination and subsequent proteasomal degradation.

Binding Reactions: The compound binds selectively to the FKBP12 F36V mutant protein, which is a key step in its mechanism of action.

Common Reagents and Conditions

Common reagents used in the reactions involving dTAG-13 include organic solvents like DMSO and ethanol. The reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the binding and degradation processes .

Major Products Formed

The major products formed from the reactions involving dTAG-13 are the degraded target proteins and the by-products of the polyubiquitination process .

Comparaison Avec Des Composés Similaires

Similar Compounds

PROTACs (Proteolysis Targeting Chimeras): A class of compounds similar to dTAG-13 that also induce targeted protein degradation through the ubiquitin-proteasome system.

Uniqueness of dTAG-13

dTAG-13 is unique in its high selectivity for the FKBP12 F36V mutant protein and its rapid, reversible, and selective degradation of target proteins. This makes it a valuable tool for studying protein function and validating drug targets in a controlled and precise manner .

Propriétés

IUPAC Name |

[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H68N4O15/c1-7-37(36-32-47(71-4)52(73-6)48(33-36)72-5)54(65)60-29-14-12-19-41(60)57(68)76-43(25-22-35-23-26-44(69-2)46(31-35)70-3)38-17-10-11-20-42(38)75-34-50(63)58-28-13-8-9-15-30-74-45-21-16-18-39-51(45)56(67)61(55(39)66)40-24-27-49(62)59-53(40)64/h10-11,16-18,20-21,23,26,31-33,37,40-41,43H,7-9,12-15,19,22,24-25,27-30,34H2,1-6H3,(H,58,63)(H,59,62,64)/t37-,40?,41-,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFBRLAWLPZOMJ-QHVFGHLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H68N4O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1049.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does dTAG-13 interact with its target and what are the downstream effects?

A1: dTAG-13 works by hijacking the cell's own protein degradation machinery. One part of the molecule binds to a protein of interest that has been genetically modified to contain a specific tag called FKBP12F36V [, , , ]. The other part of dTAG-13 binds to an E3 ubiquitin ligase, a component of the ubiquitin-proteasome system responsible for tagging proteins for degradation. This interaction brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome [, , , ].

Q2: What are the advantages of using the dTAG system for protein degradation compared to traditional genetic methods like CRISPR knockout?

A2: The dTAG system offers several advantages over traditional genetic methods:

- Reversibility: Unlike genetic knockouts, the effects of dTAG-13 are reversible. Once the compound is removed, the tagged protein can be re-synthesized [, ]. This allows researchers to study the acute effects of protein loss.

- Rapid Kinetics: dTAG-13 induces rapid degradation of the target protein, typically within hours, which is much faster than genetic methods [, ]. This allows researchers to observe more immediate downstream effects.

- Titratability: The dosage of dTAG-13 can be finely tuned to achieve different levels of protein knockdown [, ]. This allows for a more nuanced understanding of the protein's function.

Q3: Has the dTAG system been used to study any specific proteins in vivo?

A3: Yes, researchers have successfully used the dTAG system to degrade CDK2 and CDK5 in adult mice []. This study demonstrated the feasibility of using dTAG-13 for in vivo protein degradation and provided valuable insights into the physiological consequences of CDK2 and CDK5 loss.

Q4: Are there any potential limitations or challenges associated with using dTAG-13 in vivo?

A4: One challenge encountered in the study utilizing dTAG-13 in vivo was the difficulty in delivering the compound across the blood-brain barrier []. This suggests that modifications or alternative delivery strategies might be needed for targeting proteins within the central nervous system. Additionally, finding the optimal formulation and dosage regimen for in vivo use while minimizing potential toxicity requires careful consideration [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

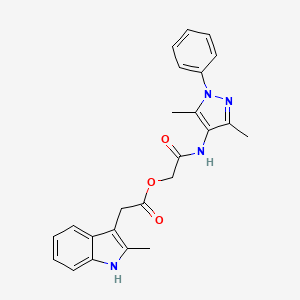

![(E)-6-(Naphthalen-2-yl)imidazo[2,1-b]oxazole-5-carbaldehyde O-3,4-dichlorobenzyl oxime](/img/structure/B607142.png)

![3-[[2-[4-(4-Tert-butylphenyl)phenoxy]acetyl]amino]benzoic acid](/img/structure/B607143.png)